Sodium sorbate is the sodium salt of sorbic acid, a naturally occurring unsaturated fatty acid. [] It serves as a widely used food preservative due to its effectiveness against yeasts, molds, and some bacteria. [] Sodium sorbate's popularity stems from its physiological inertness, effectiveness in weakly acidic pH, and neutral taste. [] It is frequently used in liquid form due to its better solubility compared to sorbic acid. []
Sodium sorbate is synthesized from sorbic acid, which can be derived from natural sources such as berries or can be produced synthetically. The primary method for its production involves neutralizing sorbic acid with sodium hydroxide or sodium carbonate.
Sodium sorbate falls under the category of preservatives and is classified as an antimicrobial agent. It is commonly utilized in the food industry, particularly in dairy products, baked goods, and beverages.
The synthesis of sodium sorbate typically involves the neutralization of sorbic acid with sodium hydroxide or sodium carbonate. This reaction can be performed in aqueous solutions where sorbic acid is dissolved and then reacted with the sodium base.
Sodium sorbate has the chemical formula C6H7NaO2. Its molecular structure consists of a six-carbon chain with a double bond between carbon atoms 2 and 3, along with a carboxylate group (COO⁻) attached to one end.
Sodium sorbate can undergo various chemical reactions, primarily involving its carboxylate group. It can react with acids to reform sorbic acid or with other compounds to form esters.
The primary reaction for synthesizing sodium sorbate involves:
This reaction highlights the neutralization process where an acid reacts with a base to form a salt and water.
Sodium sorbate acts primarily by disrupting cellular metabolism in microorganisms. It interferes with their ability to produce energy and reproduce, effectively inhibiting growth.
Sodium sorbate is extensively used in various scientific and industrial applications:
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